molecular formula C7H5BrN2O B1379012 4-Bromo-5-aza-2-oxindole CAS No. 1190313-66-6

4-Bromo-5-aza-2-oxindole

Cat. No. B1379012
M. Wt: 213.03 g/mol
InChI Key: CBXVPOIXUKJUTE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Bromo-5-aza-2-oxindole consists of a bromine atom (Br) attached to the fourth carbon of an oxindole ring, which is a benzene ring fused with a 2-oxindole (a five-membered ring containing nitrogen, oxygen, and carbon atoms) .

Scientific Research Applications

  • Organic and Medicinal Chemistry

    • Oxindoles, including bromo-oxindoles, are important functional moieties and building blocks in pharmaceutical and synthetic chemistry .
    • They are used in the development of novel synthetic strategies to form new chemical entities in a stereoselective manner .
    • The development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings is a significant objective in these fields .
    • These structures are important for applications in medicinal chemistry, as intermediates or final products in total synthesis and as model compounds for the development of enantioselective catalytic methodologies .
  • Drug Discovery

    • The application of spirocyclic structures, which can be derived from oxindoles, in drug discovery has seen a dramatic increase in attention in recent years .
    • Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .
    • They access relatively underexplored chemical space and novel intellectual property (IP) space .
  • Synthesis of Natural Products and Related Derivatives

    • Oxindoles and related heterocycles are used in the synthesis of natural products and related derivatives .
    • The C-3 stereocenter of the substituents of oxindoles and their absolute arrangement have a substantial impact on the bioactivity of these substances .
    • The desire for contemporary probe and drug-discovery programs for the synthesis of chiral compounds using desirable scaffolds with high structural diversity further drives research in this field .
  • Organic Synthesis

    • Oxindoles, including bromo-oxindoles, are important raw materials and intermediates used in organic synthesis .
    • They are used in the synthesis of novel oxindoles, bearing on the exocyclic double bond at the C8, CN, and other positions .
  • Pharmaceuticals

    • Oxindoles are used in the synthesis of pharmaceuticals .
    • They are found in proteins in the form of amino acids, such as tryptophan, and are present in several drugs .
  • Agrochemicals and Dyestuff

    • Oxindoles are also used in the synthesis of agrochemicals and dyestuff .
  • Organic Synthesis

    • Oxindoles, including bromo-oxindoles, are important raw materials and intermediates used in organic synthesis .
    • They are used in the synthesis of novel oxindoles, bearing on the exocyclic double bond at the C8, CN, and other positions .
  • Pharmaceuticals

    • Oxindoles are used in the synthesis of pharmaceuticals .
    • They are found in proteins in the form of amino acids, such as tryptophan, and are present in several drugs .
  • Agrochemicals and Dyestuff

    • Oxindoles are also used in the synthesis of agrochemicals and dyestuff .

properties

IUPAC Name

4-bromo-1,3-dihydropyrrolo[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-7-4-3-6(11)10-5(4)1-2-9-7/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXVPOIXUKJUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501230710
Record name 4-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-aza-2-oxindole

CAS RN

1190313-66-6
Record name 4-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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